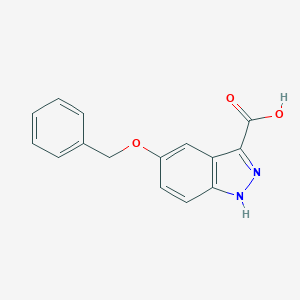

5-Benzyloxy-1H-indazole-3-carboxylic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-phenylmethoxy-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c18-15(19)14-12-8-11(6-7-13(12)16-17-14)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAATCGJMPDXHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NN=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626548 | |

| Record name | 5-(Benzyloxy)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177941-16-1 | |

| Record name | 5-(Benzyloxy)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies

Established Synthetic Pathways to the Indazole-3-carboxylic Acid Core

The construction of the indazole-3-carboxylic acid scaffold can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Diazonium-Free Routes for Indazole Synthesis

Traditional methods for indazole synthesis often involve the use of diazonium salts, which can be hazardous and difficult to scale up. To circumvent these issues, diazonium-free routes have been developed. One such method begins with commercially available phenylhydrazine (B124118) and benzaldehyde (B42025). Their reaction yields benzaldehyde phenylhydrazone, which is then treated with oxalyl chloride. The subsequent intermediate undergoes a Friedel-Crafts reaction with aluminum chloride to form a benzylideneaminoisatin, which is then hydrolyzed and rearranged to produce indazole-3-carboxylic acid. google.com This scalable and safer approach avoids the use of potentially explosive diazonium intermediates. google.com

Multicomponent Reactions in Indazole Construction

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.govnih.gov For instance, a metal-free, regioselective synthesis of pyrimido-fused indazoles has been developed through a domino reaction involving 3-aminoindazole, aryl aldehydes, and acetophenones. nih.gov Another example involves the Ugi-azide coupling to produce indazoles in a four-component reaction. acs.org These MCRs provide a convergent and efficient pathway to complex indazole-containing scaffolds. nih.govnih.gov

Transition-Metal-Catalyzed Annulation Methods for Indazole Derivatives

Transition-metal catalysis has emerged as a powerful tool for the synthesis of indazole derivatives, offering high efficiency and functional group tolerance. mdpi.comnih.gov These methods often involve sequential C-H activation and annulation reactions. mdpi.com For example, Rh(III)/Cu(II)-catalyzed sequential C–H bond activation and intramolecular cascade annulation of imidates with nitrosobenzenes provides a facile route to 1H-indazoles. mdpi.com Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines is another effective method for synthesizing 2-aryl-2H-indazoles. organic-chemistry.org The choice of metal catalyst can influence the regioselectivity of the reaction, allowing for the targeted synthesis of different indazole isomers. mdpi.comresearchgate.net

| Synthetic Strategy | Key Features | Starting Materials | Catalyst/Reagents | Advantages | Reference |

|---|---|---|---|---|---|

| Diazonium-Free Route | Scalable and safer alternative to traditional methods. | Phenylhydrazine, Benzaldehyde | Oxalyl chloride, AlCl3 | Avoids hazardous diazonium intermediates. | google.com |

| Multicomponent Reactions | High atom economy and efficiency in a one-pot synthesis. | 3-Aminoindazole, Aryl aldehydes, Acetophenones | KOH/DMF | Rapid generation of molecular diversity. | nih.gov |

| Transition-Metal-Catalyzed Annulation | High efficiency and functional group tolerance. | Imidates, Nitrosobenzenes | Rh(III)/Cu(II) | Facile access to functionalized indazoles. | mdpi.com |

Nitrosation of Indoles as a Synthetic Route to Indazole Carboxaldehydes

The transformation of indoles into indazole-3-carboxaldehydes via nitrosation presents a direct C-to-N atom swap within the heterocyclic core. This reaction proceeds through a multistep pathway initiated by the nitrosation of the C3 position of the indole (B1671886), leading to an oxime intermediate. rsc.orgresearchgate.net Subsequent ring-opening and re-closure afford the 1H-indazole-3-carboxaldehyde. rsc.org Optimized procedures, which can be adapted for both electron-rich and electron-poor indoles, have been developed to minimize side reactions and improve yields. rsc.org This method provides a valuable route to 3-functionalized indazoles from readily available indole precursors. rsc.orgresearchgate.net

Synthetic Approaches Targeting 5-Benzyloxy-1H-indazole-3-carboxylic Acid and its Analogues

The synthesis of specifically substituted indazoles like this compound often requires strategic functionalization of the pre-formed indazole scaffold.

Synthesis from Benzyloxy-Substituted Indole Precursors

A key strategy for the synthesis of this compound involves the transformation of a corresponding benzyloxy-substituted indole. A notable pathway commences with 5-benzyloxyindole, which undergoes nitrosation to yield the intermediate 5-Benzyloxy-1H-indazole-3-carboxaldehyde. nih.govrsc.org This reaction proceeds through a multi-step mechanism initiated by the nitrosation of the indole at the C3 position, forming an oxime. Subsequent addition of water and ring opening, followed by cyclization, affords the indazole-3-carboxaldehyde. nih.gov

The subsequent step involves the oxidation of the aldehyde functionality to a carboxylic acid. While various oxidizing agents can be employed for this transformation, a common and effective method utilizes reagents such as potassium permanganate (B83412) (KMnO4) or chromic acid. The choice of oxidant and reaction conditions is crucial to ensure high conversion and minimize side reactions. For instance, the oxidation of aromatic aldehydes to carboxylic acids can be efficiently achieved using an aqueous basic hydrogen peroxide system. researchgate.net

Process Optimization for Enhanced Yield and Scalability

For the critical nitrosation step of 5-benzyloxyindole, maintaining a low concentration of the indole starting material is crucial to suppress the formation of dimeric byproducts. rsc.org This can be achieved through a reverse addition protocol, where the indole solution is slowly added to the nitrosating mixture. rsc.org Temperature control is also vital, with the initial phase of the reaction often carried out at 0°C to enhance selectivity. rsc.org Subsequent warming to room temperature or gentle heating (e.g., 50°C) can then be employed to drive the reaction to completion. rsc.orgrsc.org The molar ratio of sodium nitrite (B80452) and acid is another critical factor influencing the yield. rsc.org

For the oxidation of the intermediate aldehyde, optimization may involve screening different oxidizing agents and their stoichiometric ratios, as well as adjusting the pH and temperature of the reaction medium to maximize the yield of the desired carboxylic acid while minimizing over-oxidation or degradation of the starting material. The use of phase-transfer catalysts can also be explored to enhance the reaction rate and efficiency, particularly in biphasic reaction systems.

| Parameter | Condition | Effect on Yield/Purity |

| Nitrosation | ||

| Indole Addition | Slow, reverse addition | Minimizes dimer formation, increases yield |

| Temperature | Initial 0°C, then RT or 50°C | Improves selectivity and reaction rate |

| Reactant Ratio | Optimized NaNO₂/Acid ratio | Maximizes conversion to indazole |

| Oxidation | ||

| Oxidizing Agent | e.g., KMnO₄, H₂O₂ | Determines efficiency and side products |

| pH | Basic or acidic conditions | Influences reaction rate and product stability |

| Temperature | Controlled heating | Prevents degradation of the product |

Derivatization Chemistry of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of this compound is a versatile handle for a wide array of chemical transformations, enabling the synthesis of a diverse library of derivatives with modified physicochemical and biological properties.

Esterification Reactions and Ester Analogues

Esterification of this compound can be readily achieved by reacting it with various alcohols in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is typically carried out in an excess of the alcohol, which also serves as the solvent. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) can be employed for esterification under milder conditions, particularly for sterically hindered alcohols. derpharmachemica.comresearchgate.net A variety of ester analogues can be synthesized using this methodology, including methyl, ethyl, and more complex alkyl or aryl esters.

| Reagent/Catalyst | Reaction Conditions | Product |

| Methanol, H₂SO₄ | Reflux | Methyl 5-benzyloxy-1H-indazole-3-carboxylate |

| Ethanol, TsOH | Reflux | Ethyl 5-benzyloxy-1H-indazole-3-carboxylate |

| Isopropanol, DCC/DMAP | Room Temperature | Isopropyl 5-benzyloxy-1H-indazole-3-carboxylate |

Amidation and Hydrazide Formation

The carboxylic acid can be converted into a wide range of amide derivatives through reaction with primary or secondary amines. This transformation is typically facilitated by the use of coupling reagents that activate the carboxylic acid, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or TiCl₄. jocpr.comnih.gov The reaction is generally performed in an inert solvent like N,N-dimethylformamide (DMF) or pyridine (B92270) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). jocpr.com This method allows for the synthesis of a diverse array of N-substituted amides.

Furthermore, hydrazide derivatives can be prepared from the corresponding methyl or ethyl ester of this compound. The ester is treated with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol, typically under reflux conditions, to afford the desired 5-benzyloxy-1H-indazole-3-carbohydrazide. jocpr.com

| Reagent | Coupling Agent | Product |

| Benzylamine | HATU, DIPEA | N-benzyl-5-benzyloxy-1H-indazole-3-carboxamide |

| Morpholine | TiCl₄ | (5-benzyloxy-1H-indazol-3-yl)(morpholino)methanone |

| Hydrazine Hydrate | (from methyl ester) | 5-benzyloxy-1H-indazole-3-carbohydrazide |

Other Functional Group Transformations

Beyond esterification and amidation, the carboxylic acid moiety can be a precursor for other functional groups. For instance, reduction of the carboxylic acid using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) would yield the corresponding primary alcohol, 5-benzyloxy-1H-indazol-3-yl)methanol. The carboxylic acid can also be converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which is a highly reactive intermediate for the synthesis of various other derivatives. Additionally, the hydrazide can serve as a precursor for the synthesis of heterocyclic rings like 1,3,4-oxadiazoles. nih.gov

Regioselectivity Considerations in Indazole Substitution Reactions

Substitution reactions on the indazole ring of this compound and its derivatives are governed by the electronic properties of the heterocyclic system and the directing effects of the existing substituents. Alkylation, a common modification, can occur at either the N1 or N2 position of the indazole ring, and controlling the regioselectivity of this reaction is a significant synthetic challenge.

The outcome of N-alkylation is influenced by several factors, including the nature of the electrophile, the base, the solvent, and the substituents on the indazole ring. beilstein-journals.orgbeilstein-journals.org Generally, the 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer. beilstein-journals.org The use of sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) often favors N1-alkylation. beilstein-journals.org The presence of an electron-withdrawing group at the C3 position, such as the carboxylic acid or its derivatives, can also influence the N1/N2 ratio. It has been postulated that the coordination of the cation from the base (e.g., Na⁺) between the N2-atom and an oxygen atom of the C3-substituent can direct the electrophile to the N1 position. beilstein-journals.org Conversely, different reaction conditions, such as the use of cesium carbonate in dioxane, have been shown to favor N2-alkylation in some cases. beilstein-journals.org

Electrophilic aromatic substitution on the benzene (B151609) portion of the indazole ring is directed by the combined electronic effects of the fused pyrazole (B372694) ring and the benzyloxy group at the 5-position. The benzyloxy group is an ortho-, para-directing activating group, while the indazole system itself can have a more complex influence on the aromatic ring's reactivity. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the benzyloxy group, which are the 4- and 6-positions of the indazole ring. The precise outcome would depend on the specific electrophile and reaction conditions.

| Reaction Type | Reagents | Major Product(s) |

| N-Alkylation | Alkyl halide, NaH, THF | N1-alkylated indazole |

| N-Alkylation | Alkyl halide, Cs₂CO₃, Dioxane | Potentially N2-alkylated indazole |

| Electrophilic Substitution | Electrophile (e.g., Br₂) | Substitution at the 4- and/or 6-position |

Comprehensive Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of 5-Benzyloxy-1H-indazole-3-carboxylic acid is expected to display a series of distinct signals corresponding to the different types of protons in its structure. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is anticipated to appear as a broad singlet far downfield, typically in the range of 12.0-13.0 ppm. docbrown.info Its broadness is a result of hydrogen bonding and chemical exchange.

Indazole Ring Protons: The three protons on the indazole core will appear in the aromatic region. Their precise shifts and coupling patterns depend on the electronic effects of the benzyloxy and carboxylic acid groups.

H-4, H-6, and H-7 protons are expected in the aromatic region, likely between 7.0 and 8.0 ppm.

Benzyloxy Group Protons:

The five protons of the phenyl ring will typically appear as a multiplet between 7.3 and 7.5 ppm.

The two methylene protons (-CH₂-) of the benzyl (B1604629) group are expected to show a singlet around 5.2 ppm.

Indazole N-H Proton: The proton attached to the nitrogen of the indazole ring (N-H) is also expected to be a broad singlet, with a chemical shift that can vary but is often found in the downfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | 12.0 - 13.0 | Broad Singlet |

| Indazole N-H | Variable (Downfield) | Broad Singlet |

| Indazole H-4 | ~7.8 - 8.0 | Doublet |

| Indazole H-6 | ~7.1 - 7.3 | Doublet of Doublets |

| Indazole H-7 | ~7.5 - 7.7 | Doublet |

| Benzyl -CH₂- | ~5.2 | Singlet |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 165 and 185 ppm. libretexts.org

Indazole Ring Carbons: The carbon atoms of the indazole ring are expected to resonate in the 110-150 ppm range. The carbon attached to the benzyloxy group (C-5) and the carbons flanking the nitrogen atoms will have distinct chemical shifts.

Benzyloxy Group Carbons:

The methylene carbon (-CH₂-) signal is anticipated around 70 ppm.

The aromatic carbons of the benzyl group will appear in the typical aromatic region of ~127-137 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C OOH | ~165 - 175 |

| Indazole C-3 | ~140 - 150 |

| Indazole C-3a | ~120 - 125 |

| Indazole C-4 | ~115 - 120 |

| Indazole C-5 | ~155 - 160 |

| Indazole C-6 | ~110 - 115 |

| Indazole C-7 | ~120 - 125 |

| Indazole C-7a | ~140 - 145 |

| Benzyl -C H₂- | ~70 |

| Benzyl C -1' (ipso) | ~137 |

| Benzyl C -2'/6' | ~128 |

| Benzyl C -3'/5' | ~129 |

Advanced NMR Techniques for Isomer Differentiation

Indazole derivatives can exist as N1 or N2 isomers, and advanced NMR techniques are crucial for distinguishing between them. researchgate.net Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to establish through-space proximity between protons, for instance, between the benzyl -CH₂- protons and the H-7 proton of the indazole ring, which would confirm the N1 substitution pattern. Additionally, Heteronuclear Multiple Bond Correlation (HMBC) can show long-range correlations between protons and carbons, helping to definitively assign the structure.

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₂N₂O₃), the exact molecular weight is 268.0848 g/mol . In high-resolution mass spectrometry (HRMS), this precise mass can be used to confirm the molecular formula.

Common ionization techniques for such a molecule would include Electrospray Ionization (ESI), which would likely show a protonated molecule [M+H]⁺ at m/z 269.0921 or a deprotonated molecule [M-H]⁻ at m/z 267.0773. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, such as the loss of the carboxylic acid group (as CO₂), and cleavage of the benzyl group, providing further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

O-H Stretch (Carboxylic Acid): A very broad band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. libretexts.org

C-H Stretch (Aromatic and Alkene): Absorptions for aromatic C-H stretching are typically seen just above 3000 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected between 1680 and 1710 cm⁻¹ for the carbonyl group, with the conjugation to the indazole ring lowering the frequency. libretexts.orgdocbrown.info

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching within the aromatic rings.

C-O Stretch: Stretching vibrations for the C-O bonds of the ether and carboxylic acid are expected in the 1200-1300 cm⁻¹ range.

N-H Stretch: A moderate band around 3300-3500 cm⁻¹ may be observed for the N-H stretch of the indazole ring.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |

| N-H (Indazole) | 3300 - 3500 | Moderate, Broad |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose. ceu.esnih.gov

For a molecule like this compound, a reversed-phase HPLC method would be suitable. This would typically involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (often with an acid modifier like formic acid or acetic acid to suppress ionization of the carboxylic acid) and an organic solvent such as acetonitrile or methanol. Detection is commonly achieved using a UV detector, as the aromatic rings in the molecule will absorb UV light strongly.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov This hyphenated technique is invaluable for confirming the identity of the main peak in a chromatogram and for identifying any impurities present in the sample.

X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies

A comprehensive search of available scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction data for this compound. Consequently, detailed information regarding its solid-state structure, such as unit cell dimensions, space group, and specific intramolecular bond lengths and angles, remains uncharacterized in the public domain. Furthermore, no studies concerning the potential polymorphism of this compound have been reported.

While crystallographic data for analogous structures containing the indazole or benzyloxy moieties exist, direct extrapolation of these findings to predict the precise crystal packing and conformational properties of this compound would be speculative. X-ray crystallography is an empirical technique, and the definitive solid-state structure of a compound can only be determined through the successful growth of single crystals and subsequent diffraction analysis.

The study of polymorphism, or the ability of a compound to exist in multiple crystalline forms, is critical in pharmaceutical and materials science. Different polymorphs of a substance can exhibit distinct physical properties, including solubility, melting point, and stability. However, without experimental crystallographic data for this compound, an analysis of its polymorphic behavior is not possible at this time.

Future research involving the successful crystallization and X-ray diffraction analysis of this compound would be necessary to provide the detailed structural insights and data tables requested. Such studies would elucidate the three-dimensional arrangement of the molecules in the crystal lattice, identify key intermolecular interactions (such as hydrogen bonding), and form the basis for any investigation into its polymorphic forms.

Medicinal Chemistry and Biological Activity Evaluation

Broad Spectrum Biological Activities of Indazole Derivatives

Indazole-containing molecules have demonstrated pharmacological effects on a wide range of diseases, including infectious, inflammatory, and neurodegenerative conditions, as well as cancer. rsc.org This broad spectrum of activity has made the indazole scaffold a privileged structure in the development of novel therapeutic agents.

Indazole derivatives have shown significant promise as anti-inflammatory agents, with a key mechanism of action being the inhibition of cyclooxygenase (COX) enzymes. nih.govresearchgate.net These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. researchgate.netmdpi.com

Research has demonstrated that various indazole derivatives can inhibit COX-2, an isoform of the enzyme that is upregulated during inflammation. nih.govresearchgate.netbioworld.com For instance, studies have shown that certain indazoles can inhibit COX-2 in a concentration-dependent manner, with IC50 values indicating potent inhibitory action. nih.gov The inhibition of COX-2 by these compounds can be significant, with some derivatives achieving 68% to 78% inhibition at a concentration of 50μM. nih.gov One particular derivative, 5-aminoindazole, has been noted for its pronounced COX-2 inhibitory activity across various concentrations. nih.gov The anti-inflammatory effects of these compounds are further supported by their ability to reduce paw swelling in animal models of inflammation, such as the carrageenan-induced rat paw edema model. researchgate.netbioworld.com

The anti-inflammatory activity of indazole derivatives is not limited to COX inhibition. Studies have also revealed their capacity to inhibit pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), as well as exhibiting free radical scavenging activity. nih.govresearchgate.net This multi-faceted approach to reducing inflammation underscores the therapeutic potential of this class of compounds.

Table 1: COX-2 Inhibition by Indazole Derivatives

| Compound | Maximum Inhibition of COX-2 (%) | IC50 (μM) |

|---|---|---|

| Various Indazoles | 68 - 78 | 12.32 - 23.42 |

| 5-Aminoindazole | Maximum activity observed | - |

This table is interactive. Click on the headers to sort the data.

The indazole scaffold is a key component of several FDA-approved small molecule anti-cancer drugs, highlighting its importance in oncology research. rsc.orgrsc.org Derivatives of indazole have demonstrated potent antiproliferative activity against a variety of human cancer cell lines, including those of the lung (A549), breast (MCF7, 4T1), melanoma (A375), colon (HT-29), chronic myeloid leukemia (K562), prostate (PC-3), and liver (Hep-G2). nih.govresearchgate.net

The anticancer mechanisms of indazole derivatives are diverse. Some compounds act as kinase inhibitors, targeting enzymes like c-Met, tropomyosin receptor kinases, proto-oncogene tyrosine-protein kinase ROS1, anaplastic lymphoma kinase, vascular endothelial growth factor receptor, and platelet-derived growth factor receptor. rsc.org Other derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. rsc.orgnih.gov This is often accompanied by the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2. rsc.org

Furthermore, some indazole derivatives can disrupt the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in cancer cells, leading to cellular damage and death. rsc.org They have also been observed to inhibit cancer cell migration and invasion, key processes in metastasis, by modulating the activity of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs). rsc.org For example, one study showed a reduction in MMP9 and an increase in TIMP2 following treatment with an indazole derivative. rsc.org

The potency of these compounds is often significant, with some derivatives exhibiting IC50 values in the sub-micromolar to low micromolar range against various cancer cell lines. rsc.orgnih.govresearchgate.net For instance, one compound, referred to as 2f in a study, showed potent growth inhibitory activity with IC50 values ranging from 0.23 to 1.15 μM. rsc.orgrsc.org Another compound, 6o, displayed a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM, while showing greater selectivity for normal cells. nih.gov

Table 2: Anticancer Activity of Selected Indazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2f | Various | 0.23 - 1.15 |

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 |

| 13a, 13b, 13e, 13g, 13h, 13j | A549, MCF7, A375, HT-29 | 0.010 - 12.8 |

| 4f, 4i, 4a, 4g, 4d | MCF-7 (Breast) | 1.629 - 4.798 |

This table is interactive. Click on the headers to sort the data.

Indazole derivatives have emerged as a class of heterocyclic compounds with a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties. nih.govresearchgate.netresearchgate.net Their structural diversity allows for the development of agents targeting various microbial pathogens.

In terms of antibacterial activity, indazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com Specific bacterial strains that have been tested include Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. nih.gov Some derivatives have demonstrated notable inhibitory profiles against clinically relevant species like Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis. mdpi.com For example, certain indazole compounds have exhibited minimum inhibitory concentration (MIC) values ranging from 64 to 128 µg/mL against S. aureus and S. epidermidis. mdpi.com

The antifungal potential of indazole derivatives has also been investigated, with activity observed against fungal strains such as Candida albicans and Candida glabrata. nih.govmdpi.com Some 2,3-diphenyl-2H-indazole derivatives have shown in vitro growth inhibition of these yeasts. mdpi.com

The versatility of the indazole scaffold is further highlighted by its exploration in the context of antiviral research, with studies indicating anti-HIV activity for some derivatives. nih.govresearchgate.net The design of these antimicrobial agents often involves the hybridization of the indazole core with other cyclic systems known for their antimicrobial and anti-inflammatory properties, aiming for dual-action compounds. mdpi.com

Indazole derivatives have garnered attention for their potential therapeutic applications in the central nervous system (CNS), particularly in the context of neurodegenerative diseases. mdpi.com A key area of investigation is their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in cognitive processes and are affected in conditions like Alzheimer's and Parkinson's disease. google.comnih.govnih.gov

The α7 subtype of the nAChR, in particular, is a target of interest. nih.gov This receptor is expressed in various brain regions and is involved in learning and memory. google.com Dysfunction of nAChRs is associated with several CNS disorders, and modulating their activity is a promising therapeutic strategy. nih.govmdpi.com Compounds that act as ligands for the α7 nAChR are being developed for the treatment of diseases associated with malfunctioning nicotinic receptors. google.com The stimulation of nAChRs has been shown to protect neurons from damage induced by factors like glutamate (B1630785) and amyloid-β, which are implicated in neurodegenerative processes. bohrium.com

The potential of indazole derivatives in this area is linked to the broader understanding that nicotine (B1678760) and nAChR agonists may offer neuroprotection. nih.govnih.gov For instance, epidemiological studies have suggested a lower incidence of Parkinson's disease among smokers, hinting at the neuroprotective effects of nicotine. nih.govnih.gov Research is ongoing to develop selective nAChR modulators with favorable therapeutic profiles and minimal side effects. nih.gov

Indazole derivatives have been investigated for their potential therapeutic applications in cardiovascular and metabolic diseases. nih.govnih.govdocumentsdelivered.com Research has explored their effects on conditions such as arrhythmia, thrombosis, hypertension, hyperlipidemia, and obesity. nih.gov

One area of focus has been the development of β3-adrenergic receptor (β3-AR) agonists. acs.org The β3-AR is involved in processes that can influence cardiovascular and metabolic function. A particular indazole derivative was identified as a highly potent and selective β3-AR agonist. acs.org This compound demonstrated desirable metabolic stability and pharmacokinetic properties and, importantly, did not show significant effects on heart rate or blood pressure at therapeutic doses in preclinical models. acs.org This suggests a potential for developing β3-AR agonists based on the indazole scaffold that lack off-target cardiovascular side effects. acs.org

Furthermore, the microbiota-derived metabolite imidazole (B134444) propionate (B1217596) (ImP), which shares a heterocyclic core structure with indazoles, has been linked to type 2 diabetes and cardiovascular diseases. frontiersin.org Elevated levels of ImP have been associated with heart failure and are considered a predictor of mortality risk. frontiersin.org This highlights the potential role of compounds with similar structural features in the pathophysiology of cardiovascular and metabolic disorders and suggests that targeting their pathways could be a viable therapeutic strategy. frontiersin.org

Beyond the more extensively studied areas, indazole derivatives have shown potential in other therapeutic fields, including male contraception and the treatment of hormone-dependent cancers.

Spermatogenesis Inhibition: Certain indazole-carboxylic acid analogues have been investigated as oral male contraceptives. nih.gov One such compound, 1-(2,4-dichlorobenzyl)-indazole-3-carbohydrazide, demonstrated the ability to reversibly inhibit spermatogenesis in rats. nih.gov Administration of this compound led to complete infertility, which was reversible after cessation of treatment. nih.gov The mechanism of action appears to involve the exfoliation of elongated spermatids and the depletion of germ cells in the testes. nih.gov Another potent indazole carboxylic acid derivative, gamendazole, has also been shown to block spermatogenesis after a single oral dose in rats, with Sertoli cells being a primary target. researchgate.net

Estrogen Receptor Degradation: In the field of oncology, particularly for estrogen receptor-positive (ER+) breast cancer, indazole derivatives have been developed as selective estrogen receptor degraders (SERDs). nih.govbohrium.com These compounds work by inducing the degradation of the estrogen receptor α (ERα), a key driver of tumor growth in these cancers. nih.govbohrium.com Optimization of tricyclic indazole series has led to the discovery of potent SERDs that demonstrate activity in xenograft models of breast cancer, including those resistant to tamoxifen. nih.govbohrium.com These novel indazole-based SERDs represent a promising therapeutic strategy for patients with endocrine-resistant breast cancer. bohrium.com

In Vitro Biological Screening Methodologies

In vitro testing is an essential first step in drug discovery, offering a controlled environment to assess the cytotoxic potential and specific molecular interactions of a compound. nih.gov These assays are cost-effective, high-throughput, and predictive of a substance's potential toxicity. nih.gov

Cell-based assays are fundamental in determining a compound's effect on cell viability and growth. tci-thaijo.org Cytotoxicity assays measure the degree to which a substance can cause cell damage or death, while proliferation assays assess its impact on cell division. tci-thaijo.org A variety of methods are available, each with its own principles, advantages, and disadvantages. researchgate.netsemanticscholar.org

Commonly employed techniques include colorimetric assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS assays, which measure the metabolic activity of viable cells. researchgate.netnih.gov In these assays, mitochondrial dehydrogenases in living cells convert the tetrazolium salt into a colored formazan (B1609692) product, the amount of which is proportional to the number of viable cells. nih.gov Another approach is the crystal violet assay, a simple and rapid method for quantifying the number of adherent cells. researchgate.net Dye exclusion assays, such as the trypan blue test, provide a direct measure of cell membrane integrity, where viable cells with intact membranes exclude the dye.

The choice of assay depends on several factors, including the cell type, the compound being tested, and the specific research question. tci-thaijo.org It is crucial to select an appropriate assay to ensure the reliability and reproducibility of the results. tci-thaijo.org

Table 1: Overview of Common Cell-Based Assays

| Assay Type | Principle | Endpoint Measured |

| Colorimetric Assays (e.g., MTT, MTS) | Enzymatic reduction of a tetrazolium salt by metabolically active cells. nih.gov | Absorbance, proportional to the number of viable cells. |

| Dye Exclusion Assays (e.g., Trypan Blue) | Exclusion of dye by cells with intact membranes. | Number of stained (non-viable) versus unstained (viable) cells. |

| Crystal Violet Assay | Staining of DNA in adherent cells. researchgate.net | Absorbance, proportional to the total number of cells. |

Enzyme inhibition assays are critical for identifying and characterizing compounds that modulate the activity of specific enzymes, which are often key targets in disease pathways. The design of these assays depends on the enzyme of interest and the nature of the inhibitor.

For instance, the discovery of novel xanthine (B1682287) oxidase (XO) inhibitors is a strategy for treating hyperuricemia and gout. nih.gov In such studies, researchers would measure the ability of a compound like 5-Benzyloxy-1H-indazole-3-carboxylic acid to inhibit the activity of XO in a cell-free system. The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov Enzyme kinetics studies can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type). nih.gov

Derivatives of indazole-3-carboxylic acid have been investigated for their potential to inhibit various enzymes. While specific data on this compound is not detailed in the provided context, the general methodologies would be applicable.

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically involve incubating the compound with a preparation of the receptor (e.g., cell membranes expressing the receptor) and a radiolabeled ligand that is known to bind to the receptor. The ability of the test compound to displace the radiolabeled ligand is a measure of its binding affinity.

Functional assays are then used to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). nih.gov For example, in the study of 5-Hydroxytryptamine (5-HT3) receptor antagonists, indazole derivatives were evaluated for their ability to block the effects of serotonin (B10506). nih.gov Similarly, indazole-3-carboxylic acid derivatives have been identified as partial agonists of the nicotinic α-7 receptor, which is a target for the treatment of neurological and psychiatric disorders. google.com

The characterization of a compound as an agonist or antagonist often involves measuring a downstream cellular response following receptor activation, such as changes in intracellular calcium levels or the production of second messengers. nih.gov

In Vivo Preclinical Evaluation and Therapeutic Efficacy Assessment

Following promising in vitro results, preclinical in vivo studies are conducted to evaluate the efficacy and pharmacological properties of a compound in a living organism. These studies are essential for understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME), and for assessing its therapeutic potential in animal models of disease.

For example, a series of halogenated 1-benzylindazole-3-carboxylic acids were studied for their effects on testicular weight and spermatogenesis in rats. nih.gov These studies involved administering the compounds to the animals and then evaluating histological changes in the testes to determine their antispermatogenic activity. nih.gov Such in vivo models provide critical information that cannot be obtained from in vitro assays alone.

The design of in vivo studies is complex and must be carefully controlled to yield meaningful and reproducible results. The choice of animal model, the route of administration, and the endpoints to be measured are all critical considerations.

Structure Activity Relationship Sar Studies and Rational Drug Design

Influence of the 5-Benzyloxy Moiety on Biological Activity

The substituent at the 5-position of the indazole ring is a key determinant of biological activity. While direct and extensive SAR studies on the 5-benzyloxy group in the context of 5-Benzyloxy-1H-indazole-3-carboxylic acid are not broadly published, the importance of this position is well-documented for a range of indazole derivatives targeting various biological endpoints.

Research into indazole derivatives has shown that substitutions at the C-5 position with diverse groups, including aromatic moieties, can expand the range of potential biological targets and enhance activity. nih.gov For instance, in the development of antiprotozoal agents, the presence of a 5-nitro group on the indazole ring was found to be a critical feature for activity against Leishmania species. This highlights the sensitivity of the 5-position to electronic and steric modifications.

Furthermore, the benzyloxy pharmacophore itself is recognized for its pivotal role in the bioactivity of various molecular scaffolds. In the design of monoamine oxidase B (MAO-B) inhibitors, the benzyloxy group, when attached to diverse cores like chalcones, has been shown to significantly enhance inhibitory potency. Structure-activity relationship studies of these compounds revealed that the position of the benzyloxy group is crucial, with para-substitution on an aromatic ring generally yielding higher activity than ortho-substitution. This suggests that the benzyloxy moiety effectively interacts with specific pockets within the enzyme's active site.

Impact of the Carboxylic Acid Functionality at Position 3 on Target Interaction

The carboxylic acid at the C-3 position of the indazole ring is a crucial functional group for establishing interactions with biological targets. It often acts as a key anchoring point, forming critical hydrogen bonds or salt bridges with amino acid residues like arginine in a target protein's active site. nih.gov The planar geometry and acidic nature of the carboxyl group make it an effective mimic for phosphate (B84403) groups or other endogenous carboxylate-containing ligands. nih.govresearchgate.net

The importance of this functionality is underscored by studies where it is converted into other moieties, such as amides or hydrazides, to modulate activity. jocpr.comresearchgate.netderpharmachemica.com For example, 1H-indazole-3-carboxylic acid serves as a vital precursor for synthesizing indazole-3-carboxamides, which have demonstrated potent activity as calcium-release activated calcium (CRAC) channel blockers. nih.gov

In a compelling demonstration of the group's importance, a SAR study on these CRAC channel blockers revealed that the specific regiochemistry of the linker at position 3 is absolutely critical. An indazole-3-carboxamide derivative showed potent, sub-micromolar inhibition of calcium influx, whereas its "reverse" amide isomer was completely inactive, even at concentrations up to 100 µM. nih.gov This stark difference in activity highlights the precise directional interaction required by the functionality at the C-3 position.

| Compound | Structure | Target | Activity (IC₅₀) |

| Indazole-3-carboxamide | Indazole-CO-NH-Ar | CRAC Channel | Sub-µM |

| "Reverse" Amide Isomer | Indazole-NH-CO-Ar | CRAC Channel | Inactive (>100 µM) |

Table 1: Comparison of biological activity between an indazole-3-carboxamide and its regioisomer, demonstrating the critical role of the C-3 functionality's orientation. Data sourced from a study on CRAC channel blockers. nih.gov

While essential for activity, the carboxylic acid group can sometimes present challenges related to pharmacokinetics, such as poor membrane permeability or rapid metabolism. researchgate.netnih.gov This has led to the exploration of bioisosteres—other functional groups with similar physicochemical properties—to replace the carboxylic acid. Common bioisosteres include tetrazoles, acylsulfonamides, and hydroxamic acids, which can often replicate the key hydrogen bonding interactions of the carboxylate while offering improved drug-like properties. nih.govnih.gov In the development of angiotensin II receptor antagonists, for instance, the tetrazole derivative losartan (B1675146) proved to be effective upon oral administration, whereas the corresponding carboxylic acid was not, showcasing the successful application of this bioisosteric replacement strategy. nih.gov

Effects of Substituent Variations and Positions on the Indazole Ring

Beyond the 5- and 3-positions, the biological activity of indazole derivatives is highly sensitive to the nature and placement of substituents across the entire heterocyclic scaffold. Medicinal chemistry campaigns have systematically explored these variations to optimize potency, selectivity, and pharmacokinetic profiles.

In the pursuit of Aurora kinase inhibitors, researchers identified novel indazole derivatives where different substituents conferred selectivity for specific kinase isoforms. nih.gov For example, strategic substitutions allowed for the development of compounds that were either dual Aurora A/B inhibitors, Aurora A selective, or Aurora B selective. nih.gov Similarly, in the development of cannabinoid receptor 2 (CB2R) agonists, SAR studies showed that the choice of the core scaffold (indole vs. indazole) and various tail groups attached to it significantly influenced receptor affinity and selectivity. acs.org

A study on inhibitors of nitric oxide synthase (NOS) provided further insights into the effects of ring substitution. The fluorination of the indazole's aromatic ring was found to increase both the inhibitory potency and the selectivity for the NOS-II isoform over NOS-I. researchgate.net This demonstrates how subtle electronic modifications can fine-tune target specificity.

| Scaffold/Compound | Substitution | Target | Effect of Substitution |

| Indazole | Varied substitutions | Aurora Kinases | Conferred isoform selectivity (A, B, or dual A/B) nih.gov |

| Indazole | Fluorination of benzene (B151609) ring | Nitric Oxide Synthase (NOS) | Increased potency and selectivity for NOS-II researchgate.net |

| Indazole-3-carboxamide | 2,6-difluorophenyl on amide | CRAC Channel | Potent inhibition nih.gov |

| Indazole-3-carboxamide | 3-fluoro-4-pyridyl on amide | CRAC Channel | Potent inhibition nih.gov |

Table 2: Examples of how substituent variations on the indazole ring and associated moieties affect biological activity and selectivity.

Role of N-Substitution (N1 and N2) in Modulating Biological Activity and Selectivity

Alkylation or acylation at the N1 and N2 positions of the indazole ring is a powerful strategy for modulating biological activity. The two nitrogen atoms offer distinct vectors for substitution, and the resulting regioisomers often exhibit different pharmacological profiles. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form. nih.govnih.gov Consequently, N-alkylation reactions can produce mixtures of N1 and N2 isomers, with the N1 product often predominating under conditions of thermodynamic equilibrium. researchgate.netnih.gov However, specific reaction conditions have been developed to achieve highly selective alkylation at the N2 position. wuxibiology.comresearchgate.net

The choice of N1 versus N2 substitution can have a profound impact on potency and selectivity. In the development of NOS inhibitors, N-methylation of certain indazole derivatives was found to diminish their inhibitory effect, suggesting that an unsubstituted nitrogen is preferred for target engagement in that context. researchgate.net

Conversely, in a scaffold hopping effort to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2, substitution at the N2 position was a critical design element. The strategy involved transforming an indole-2-carboxylic acid lead into an N2-substituted indazole-3-carboxylic acid. nih.govrsc.org This modification not only changed the core scaffold but also positioned a key substituent on the N2 nitrogen, which was crucial for achieving the desired dual-inhibitor profile. This highlights how N-substitution can be integral to rational drug design, enabling precise positioning of functional groups to interact with target proteins.

Strategic Scaffold Hopping and Bioisosteric Replacement Approaches in Indazole Research

Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry used to discover novel chemotypes, improve drug-like properties, and circumvent intellectual property limitations. pharmablock.com The indazole ring system has been both the result and the subject of such strategies.

A prime example of scaffold hopping is the successful conversion of MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors. nih.govrsc.org Researchers replaced the core indole-2-carboxylic acid scaffold of a known inhibitor with an N2-substituted indazole-3-carboxylic acid framework. This strategic hop maintained the essential spatial relationship between a key binding group and the carboxylic acid anchor while presenting a novel core, which ultimately led to the desired dual activity. nih.govrsc.org In another case, a scaffold hop from an indazole to an aminopyrazole linker in JNK3 kinase inhibitors resulted in a dramatic improvement in selectivity against the p38 kinase. researchgate.net

The indazole ring itself is often considered a bioisostere of other bicyclic aromatic heterocycles, most notably indole (B1671886) and benzimidazole (B57391). nih.govacs.org This is because these scaffolds share similar sizes, shapes, and hydrogen bonding capabilities, allowing them to occupy the same binding pockets in proteins. The photochemical conversion of indazoles into benzimidazoles has been demonstrated, illustrating the close structural relationship between these isomers. nih.gov This bioisosteric relationship is frequently exploited in drug design; for example, researchers have designed benzimidazole derivatives as bioisosteres of indazoles in the development of kinase inhibitors. researchgate.net

These approaches allow chemists to systematically explore new chemical space around a validated biological target, leading to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

Investigation of Molecular Mechanisms of Action

Characterization of Ligand-Target Interactions

There is no specific information available in the reviewed scientific literature that characterizes the ligand-target interactions of 5-Benzyloxy-1H-indazole-3-carboxylic acid. Research has not yet identified or detailed the specific proteins, enzymes, or other macromolecules that this compound binds to in a biological system.

Elucidation of Enzyme Modulation Pathways (e.g., Kinase Inhibition Cascade, COX-2 Pathways)

Analysis of Receptor Binding and Activation/Inhibition Mechanisms

No published research analyzes the receptor binding profile or the activation/inhibition mechanisms of this compound. The broader family of indazole-3-carboxylic acid derivatives has been explored for activity at various receptors, including cannabinoid and nicotinic α-7 receptors, but these findings are not specific to the 5-benzyloxy derivative. google.comresearchgate.netdiva-portal.org

Investigation of Cellular Pathway Perturbations (e.g., Cell Cycle Arrest, Apoptosis Induction)

There are no available studies investigating the effects of this compound on cellular pathways such as cell cycle progression or apoptosis. Consequently, there is no evidence to suggest that this specific compound induces cell cycle arrest or apoptosis.

Exploration of Synergistic Effects with Established Therapeutic Agents

The scientific literature contains no reports on the exploration of synergistic effects between this compound and any established therapeutic agents.

Computational Chemistry and in Silico Approaches

Molecular Docking Studies for Predictive Binding Affinity and Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 5-Benzyloxy-1H-indazole-3-carboxylic acid, to the active site of a target protein.

The process involves computationally placing the ligand in various conformations and orientations within the protein's binding pocket and calculating a scoring function to estimate the binding affinity. Lower docking scores typically indicate a more favorable binding interaction. For indazole derivatives, molecular docking studies have been instrumental in identifying potential biological targets and understanding the key interactions that govern their binding.

For instance, docking simulations of various indazole-containing compounds have revealed that the indazole core can form crucial hydrogen bonds with the backbone of target proteins. The N2 atom of the indazole ring can act as a hydrogen bond acceptor, while the N1-H group can serve as a hydrogen bond donor. In the case of this compound, the carboxylic acid group at the 3-position is expected to form strong hydrogen bonds and electrostatic interactions with amino acid residues such as arginine, lysine, or asparagine in a protein's active site. The benzyloxy group at the 5-position can engage in hydrophobic or π-stacking interactions, further stabilizing the ligand-protein complex.

A hypothetical molecular docking study of this compound against a target protein might yield the following illustrative data:

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Kinase A | -9.5 | LYS78, GLU95 | Hydrogen Bond, Electrostatic |

| Protease B | -8.2 | PHE142, TRP150 | Hydrophobic, π-stacking |

| Receptor C | -10.1 | ARG210, ASN180 | Hydrogen Bond, Salt Bridge |

These predictive binding affinities and interaction patterns can guide the selection of promising biological targets for further experimental validation and can inform the design of new analogs with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of novel compounds and to guide the optimization of lead molecules.

For a series of indazole derivatives, a 3D-QSAR study could be performed to understand the structural requirements for their biological activity. This involves aligning the compounds and generating steric and electrostatic fields around them. Statistical methods, such as Partial Least Squares (PLS), are then used to correlate these fields with the observed biological activities. The resulting 3D-QSAR models can be visualized as contour maps, indicating regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.

A QSAR study on indazole derivatives as inhibitors of a specific target, for example, Hypoxia-Inducible Factor-1α (HIF-1α), could reveal important structural insights. nih.gov Such studies often highlight the significance of steric and electrostatic features in determining the inhibitory potency of these compounds. nih.gov For this compound, a QSAR model might indicate that:

Steric Fields: The presence of the benzyloxy group at the 5-position contributes favorably to the activity due to beneficial steric interactions within the binding pocket.

Electrostatic Fields: The negatively charged carboxylic acid group at the 3-position is crucial for electrostatic interactions with a positively charged region of the target protein.

These models provide a structural framework that can be invaluable for designing new indazole derivatives with enhanced biological activity. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT calculations can provide valuable insights into the electronic properties of a molecule, including its geometry, energy levels of frontier molecular orbitals (HOMO and LUMO), and charge distribution. These properties are fundamental to understanding a molecule's reactivity and its potential to interact with biological targets.

For this compound, DFT calculations could be employed to determine its optimized molecular geometry and to analyze its electronic characteristics. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

A hypothetical DFT calculation for this compound might yield the following electronic properties:

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

These calculations can help in predicting how the molecule will behave in a biological environment and can guide the design of derivatives with altered electronic properties to enhance their therapeutic effects.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Visualization

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color scale to indicate different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov

For this compound, an MEP map would likely show:

Negative Potential: Concentrated around the oxygen atoms of the carboxylic acid group, indicating these are the most likely sites for interaction with positively charged species or for forming hydrogen bonds as an acceptor.

Positive Potential: Located around the N1-H of the indazole ring and the hydrogen of the carboxylic acid group, suggesting these are potential hydrogen bond donor sites.

Neutral/Slightly Negative Potential: Spread across the benzyloxy and indazole ring systems, indicating regions that can participate in hydrophobic or van der Waals interactions.

The MEP map provides a clear and intuitive representation of the molecule's reactivity and its potential interaction sites, which is invaluable for understanding its binding to a biological target. nih.gov

Pharmacophore Modeling and Virtual Screening for Lead Discovery

Pharmacophore modeling is a powerful in silico method used in drug discovery to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to bind to a specific biological target and elicit a particular biological response. These features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

A pharmacophore model for a series of active indazole derivatives can be developed based on their common structural features and their alignment in the active site of a target protein. nih.govnih.gov For this compound, a pharmacophore model might include:

A hydrogen bond acceptor feature corresponding to the N2 atom of the indazole ring.

A hydrogen bond donor feature from the N1-H of the indazole.

A negative ionizable feature representing the carboxylic acid group.

A hydrophobic or aromatic feature from the benzyloxy group.

Once a pharmacophore model is established and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, allows for the rapid identification of new potential lead compounds with diverse chemical scaffolds. The hits from the virtual screen can then be subjected to further computational analysis, such as molecular docking, and subsequently synthesized and tested experimentally. For example, a pharmacophore model based on indazole analogs has been successfully used to discover novel inhibitors for targets like the Estrogen Receptor Alpha (ERα). ugm.ac.id

Advanced Topics and Future Research Perspectives

Development of Novel Indazole-Based Chemical Entities with Tailored Biological Profiles

The development of novel chemical entities from the indazole core is a highly active area of research. Scientists are creating derivatives with customized biological profiles by modifying the indazole structure to enhance potency, selectivity, and pharmacokinetic properties. acs.org This involves structure-based drug design and fragment-based virtual screening to identify new compounds with high efficacy against specific biological targets. nih.govnih.gov

Recent efforts have produced a variety of promising indazole-based compounds:

Kinase Inhibitors: Many indazole derivatives have been developed as potent inhibitors of various kinases, which are crucial targets in oncology. nih.gov For instance, novel 1H-indazole amide derivatives have shown significant inhibitory activity against extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov Similarly, indazole-based compounds have been optimized to target drug-resistant Epidermal Growth Factor Receptor (EGFR) mutants, a significant challenge in cancer therapy. acs.org

HDAC Inhibitors: Through fragment-based virtual screening, novel indazole derivatives have been identified as potent histone deacetylase (HDAC) inhibitors. nih.gov Compounds 15k and 15m from one study demonstrated excellent inhibitory activity against HDAC1, HDAC2, and HDAC8 and showed superior anti-proliferative effects against HCT-116 and HeLa cancer cell lines compared to the control drug SAHA. nih.gov

Antibacterial Agents: Addressing the rise of antibiotic resistance, researchers have discovered a novel class of indazole derivatives that act as bacterial GyrB inhibitors. nih.gov These compounds show excellent enzymatic and antibacterial activity against important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Other Tailored Agents: Indazole derivatives have been synthesized to target a wide array of other biological systems, including phosphoinositide 3-kinase delta (PI3Kδ), receptor-interacting protein (RIP), and Rho-associated coiled-coil kinase (ROCK). nih.gov

| Derivative Class | Target | Key Findings |

| 1H-indazole amides | ERK1/2 | Compounds showed excellent enzymatic and cellular activity with IC50 values in the nanomolar to low micromolar range. nih.gov |

| Indazole-based covalent inhibitors | Drug-Resistant EGFR | Effectively target gatekeeper mutated EGFR-L858R/T790M by covalently alkylating Cys797. acs.org |

| Indazole and pyrazolo[3,4-b] pyridine (B92270) derivatives | HDAC1, HDAC2, HDAC8 | Identified potent inhibitors with IC50 values in the low nanomolar range (e.g., 2.7 nM for HDAC1). nih.gov |

| Indazole derivatives | Bacterial GyrB | Showed potent enzymatic and antibacterial activity against MRSA and other Gram-positive pathogens. nih.gov |

| Indazole–sulfonamide compounds | MAPK1 | Molecular docking studies suggest a strong affinity, indicating potential as cancer treatments. mdpi.com |

Exploration of Combination Therapy Strategies Utilizing Indazole Derivatives

To enhance therapeutic efficacy and overcome drug resistance, researchers are increasingly exploring combination therapy strategies involving indazole derivatives. Given that many indazole-based drugs, like Pazopanib, are multi-targeted tyrosine kinase inhibitors, combining them with other anticancer treatments is a logical next step. wikipedia.org

Future research in this area will likely focus on:

Synergistic Effects with Chemotherapy: Combining indazole-based kinase inhibitors with traditional cytotoxic agents. The rationale is that the indazole derivative could inhibit pathways that contribute to resistance to chemotherapy. For example, a VEGFR-2 inhibitor could block tumor angiogenesis, making the tumor more susceptible to conventional drugs. wikipedia.org

Combination with Immunotherapy: Investigating the potential of indazole derivatives to modulate the tumor microenvironment to enhance the efficacy of immune checkpoint inhibitors.

Dual-Target Drugs: The indazole scaffold itself is suitable for creating single molecules that hit multiple targets. For instance, derivatives have been developed as dual angiotensin II antagonists and partial PPARγ agonists for cardiovascular diseases, and as dual neurokinin 1 receptor antagonists and serotonin (B10506) transporter inhibitors for depression. nih.govmdpi.com This dual-action approach can be considered an integrated combination therapy strategy.

Advanced Pharmacokinetic and Pharmacodynamic Profiling in Relevant Research Models

A critical aspect of developing any new therapeutic agent is understanding its absorption, distribution, metabolism, and excretion (ADME) profile, collectively known as pharmacokinetics (PK), as well as its effect on the body, known as pharmacodynamics (PD). Advanced profiling of indazole derivatives is crucial for their translation into clinical use. nih.gov

Key areas of focus include:

In Vitro DMPK Studies: Researchers evaluate the metabolic stability, permeability, and potential for drug-drug interactions of new indazole derivatives using in vitro models like liver microsomes. nih.govnih.gov For example, studies on new 1H-indazole-3-carboxamide derivatives identified compounds with good in vitro pharmacokinetic properties, paving the way for in vivo testing. nih.gov

In Vivo Animal Models: Efficacy and PK/PD relationships are established in relevant animal models. For instance, the in vivo efficacy of indazole-based GyrB inhibitors has been demonstrated in mouse models of bacterial infection. nih.gov Similarly, an indazole derivative labeled 2f was shown to suppress tumor growth in a 4T1 breast cancer tumor model without obvious side effects. rsc.org

Computational Modeling: In silico tools are increasingly used to predict the ADME properties of novel indazole compounds early in the design phase. acs.org This allows for the optimization of physicochemical properties to improve characteristics like cell penetration and bioavailability. nih.gov The conformational restriction of certain indazole scaffolds has been shown to significantly improve both pharmacodynamic and pharmacokinetic profiles. acs.orgacs.org

Innovative Synthetic Pathways and Green Chemistry Approaches for Sustainable Production

The synthesis of the indazole ring system has been a long-standing goal for chemists, with a growing emphasis on developing efficient, sustainable, and environmentally friendly methods. derpharmachemica.com 5-Benzyloxy-1H-indazole-3-carboxylic acid itself serves as a key intermediate or building block in the synthesis of more complex molecules. chemimpex.com

Innovations in synthesis include:

Catalyst-Based Approaches: Transition-metal and acid-base catalysts have significantly improved the efficiency and selectivity of indazole synthesis. benthamdirect.com

Green Chemistry Methods: Significant attention has been given to the green synthesis of indazoles. rsc.org These approaches aim to reduce the use of hazardous materials and costly metal catalysts like palladium. researchgate.net Recent developments include:

The use of sustainable heterogeneous copper oxide nanoparticles supported on activated carbon as a recyclable catalyst. acs.orgnih.gov

Photo-organic synthesis using visible light, which allows for metal- and hydrogen-source-free cyclization reactions. rsc.org

Utilizing greener solvents like PEG-400 to facilitate reactions under milder, one-pot conditions. acs.orgnih.gov

Scalable Synthesis: Researchers are developing practical, large-scale synthesis routes for key intermediates like 1H-indazole-3-carboxylic acid, moving away from methods with limitations in yield or safety to enable industrial production. semanticscholar.orggoogle.com

| Approach | Method | Advantages |

| Catalyst-Based Synthesis | Use of transition-metal and acid-base catalysts. | Enhanced efficiency and selectivity. benthamdirect.com |

| Photo-Organic Synthesis | Visible light-mediated deoxygenative cyclization. | Metal-free, hydrogen source-free, fast, and efficient. rsc.org |

| Heterogeneous Nanocatalysis | CuO nanoparticles on activated carbon. | Recyclable catalyst, ligand-free, base-free conditions. acs.orgnih.gov |

| Green Solvents | Use of PEG-400. | Environmentally friendly, facilitates one-pot reactions. acs.org |

Emerging Therapeutic Applications and Unexplored Biological Targets for Indazole Derivatives

The structural versatility of the indazole core continues to drive the exploration of new therapeutic applications and the identification of novel biological targets. researchgate.net While oncology remains a primary focus, research is expanding into numerous other disease areas. nih.gov

Emerging and unexplored areas include:

Neurodegenerative and Psychiatric Disorders: Indazole derivatives are being investigated for conditions like Alzheimer's disease and depression. google.com Specific derivatives have been developed as selective serotonin 4 receptor (5-HT4R) ligands with potential analgesic action. nih.gov

Cardiovascular Diseases: Several indazole derivatives have shown potential in treating cardiovascular conditions such as ischemia-reperfusion injury, thrombosis, and hypertension. nih.gov

Infectious Diseases: Beyond standard antibacterial action, indazole derivatives are being developed as inhibitors for specific bacterial targets like glutamate (B1630785) racemase, which is crucial for peptidoglycan synthesis in Mycobacterium tuberculosis. researchgate.net

Inflammatory Disorders: The anti-inflammatory properties of indazoles are well-documented, with compounds like benzydamine (B159093) already in use. nih.gov New derivatives are being explored for a range of inflammatory conditions. researchgate.net

Metabolic Diseases: Indazoles are being investigated as potential treatments for hyperuricemia and gout by targeting enzymes like xanthine (B1682287) oxidase (XO). nih.gov

This ongoing exploration ensures that the indazole scaffold, as seen in this compound, will remain a cornerstone of medicinal chemistry for years to come, with the potential to yield novel therapies for a wide spectrum of human diseases. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。